molecular formula C17H13N3O4S B5626253 N-1,3-benzodioxol-5-yl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide

N-1,3-benzodioxol-5-yl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide

Cat. No. B5626253
M. Wt: 355.4 g/mol
InChI Key: SUVFTKWQGYRYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide, also known as BDP-9066, is a novel compound that has shown potential in various scientific research applications. It is a pyridazinone derivative that has been synthesized through a multistep process.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is not fully understood, but it is believed to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. Specifically, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. It has also been found to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and to reduce tumor growth in animal models of cancer. It has also been found to have a favorable safety profile, with no significant toxic effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of N-1,3-benzodioxol-5-yl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is its potential as a cancer treatment. It has shown promise in inhibiting the growth of cancer cells in vitro and in vivo, making it a potential candidate for further study. However, one limitation of N-1,3-benzodioxol-5-yl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is its limited availability and high cost, which may make it difficult to conduct large-scale studies.

Future Directions

There are several future directions for research on N-1,3-benzodioxol-5-yl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on further elucidating the mechanism of action of N-1,3-benzodioxol-5-yl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide, particularly with regard to its anti-cancer properties. Additionally, further studies could be conducted to evaluate the safety and efficacy of N-1,3-benzodioxol-5-yl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide in human clinical trials.

Synthesis Methods

The synthesis of N-1,3-benzodioxol-5-yl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide involves a multistep process that starts with the reaction of 2-thiophenecarboxylic acid with hydrazine hydrate to form 2-thienylhydrazine. The resulting compound is then reacted with ethyl 2-chloroacetate to form ethyl 2-(2-thienyl)acetohydrazide. This compound is then reacted with 1,3-benzodioxole-5-carboxylic acid to form N-1,3-benzodioxol-5-yl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide, which is N-1,3-benzodioxol-5-yl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. In particular, it has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c21-16(18-11-3-5-13-14(8-11)24-10-23-13)9-20-17(22)6-4-12(19-20)15-2-1-7-25-15/h1-8H,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVFTKWQGYRYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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